An In-Depth Technical Guide to the Synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
An In-Depth Technical Guide to the Synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, a disubstituted thiourea derivative of interest to researchers in drug discovery and medicinal chemistry. The document outlines the chemical principles, step-by-step experimental procedures, characterization methods, and safety considerations. This protocol is designed for professionals with a background in synthetic organic chemistry.
Introduction: The Significance of Thiourea Derivatives
Thiourea and its derivatives are a versatile class of organic compounds characterized by the N-C(S)-N core. They have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The structural feature of a sulfur atom replacing the oxygen of a urea moiety imparts distinct chemical properties and biological activities. The N,N'-disubstituted thioureas, in particular, offer a flexible scaffold for introducing various aryl or alkyl groups, allowing for the fine-tuning of their pharmacological profiles. The target molecule, 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, incorporates halogenated phenyl rings, a common strategy in drug design to enhance metabolic stability and membrane permeability.
Reaction Principle and Mechanism
The synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea is achieved through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group of 4-fluorophenyl isothiocyanate. This reaction is typically straightforward and proceeds with high efficiency. The general mechanism for the formation of N,N'-disubstituted thioureas from an amine and an isothiocyanate is a well-established and reliable synthetic route.[2]
Materials and Methods
Reagents and Solvents
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4-Chloroaniline (C₆H₆ClN): A pale yellow solid.[1] (CAS No: 106-47-8)
-
4-Fluorophenyl isothiocyanate (C₇H₄FNS): (CAS No: 1544-68-9)
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Acetone (C₃H₆O): Analytical grade, anhydrous.
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Ethanol (C₂H₅OH): For recrystallization.
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Deionized Water (H₂O)
Equipment
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Round-bottom flask (100 mL)
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Büchner funnel and flask for vacuum filtration
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Filter paper
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Beakers and Erlenmeyer flasks
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Glass rod
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Rotary evaporator
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Melting point apparatus
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FT-IR Spectrometer
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NMR Spectrometer
Experimental Protocol
Synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
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Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.27 g (0.01 mol) of 4-chloroaniline in 30 mL of anhydrous acetone.[3]
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Addition of Isothiocyanate: To the stirred solution of 4-chloroaniline, add a solution of 1.53 g (0.01 mol) of 4-fluorophenyl isothiocyanate in 20 mL of anhydrous acetone dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Precipitation: After completion of the reaction, pour the reaction mixture into a beaker containing 100 mL of cold deionized water with gentle stirring. A white precipitate of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of 20 mL of deionized water to remove any water-soluble impurities.
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Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification: Recrystallization
-
Solvent Selection: Transfer the crude, dried product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid dissolves completely.[3]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The pure product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Final Drying: Dry the pure crystals in a vacuum oven to a constant weight.
Reaction Workflow Diagram
Caption: Synthesis workflow for 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea.
Data Summary
| Parameter | Value | Reference |
| Reactant 1 | 4-Chloroaniline | [1] |
| Molar Mass | 127.57 g/mol | [4] |
| Amount | 1.27 g (0.01 mol) | [3] |
| Reactant 2 | 4-Fluorophenyl isothiocyanate | |
| Molar Mass | 153.18 g/mol | [5] |
| Amount | 1.53 g (0.01 mol) | |
| Solvent | Anhydrous Acetone | [3] |
| Reaction Time | 2-3 hours | |
| Reaction Temp. | Room Temperature | |
| Purification | Recrystallization from Ethanol | [3] |
| Product | 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea | |
| CAS Number | 370-26-3 | [6] |
| Molecular Formula | C₁₃H₁₀ClFN₂S | [6] |
| Molecular Weight | 280.75 g/mol | [6] |
Characterization of the Final Product
To confirm the identity and purity of the synthesized 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, the following analytical techniques should be employed:
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Melting Point: A sharp melting point indicates a high degree of purity.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and C-N stretching, as well as peaks corresponding to the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display signals corresponding to the aromatic protons on both the 4-chlorophenyl and 4-fluorophenyl rings. The chemical shifts and splitting patterns will be characteristic of the substitution pattern. The N-H protons will appear as broad singlets.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the thiocarbonyl carbon (C=S).
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Handling of Reagents: 4-Chloroaniline is toxic and a possible carcinogen.[1] Handle with care and avoid inhalation, ingestion, and skin contact. Isothiocyanates can be lachrymatory and irritants.
Conclusion
This guide provides a robust and detailed protocol for the synthesis and purification of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. By following these procedures and adhering to the safety guidelines, researchers can reliably produce this compound for further investigation in various fields, particularly in the development of new therapeutic agents. The straightforward nature of the reaction and purification makes this synthesis accessible to chemists with standard laboratory skills.
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- Preparation of 4-chlorophenyl isothiocyanate in different solvents. (2014).
- Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (2015).
- Adejoro, I. A., & Ojo, I. A. O. (2015). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. Open Chemistry, 13(1).
- Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. (2020). Hilaris Publisher.
- Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide. (2021).
- Isothiocyanic acid, p-chlorophenyl ester. Organic Syntheses.
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- 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. (2009).
- Thiourea synthesis by thioacyl
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